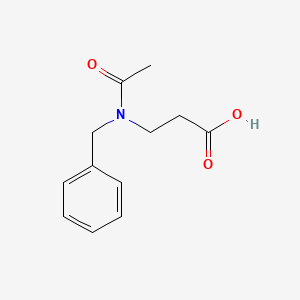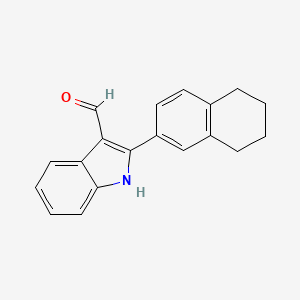
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde
説明
“2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a tetrahydronaphthalene group, which is a type of polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The indole group consists of a benzene ring fused to a pyrrole ring, and the tetrahydronaphthalene group consists of two fused cyclohexane rings .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as electrophilic aromatic substitution, nucleophilic addition, or oxidation and reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .
科学的研究の応用
Indole Synthesis and Applications
Indole structures, such as 2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde, are significant in organic chemistry and pharmaceuticals. Indole synthesis has been a focal point for organic chemists, given its presence in many biologically active compounds. A comprehensive review outlines the classification of indole syntheses, illuminating the various strategies and types of reactions involved, such as Bartoli, Bischler, and Fischer indole syntheses. The study emphasizes the importance of understanding these methodologies to avoid redundancy and focus on genuine challenges in indole synthesis (Taber & Tirunahari, 2011).
Biologically Active Derivatives
Indole and its derivatives exhibit a spectrum of biological activities. For instance, polysubstituted optically active tetrahydro-β-carboline derivatives, functionalized on the C-1 position, are common in many indole-based alkaloids and commercial drugs. The stereoselective Pictet-Spengler reaction is pivotal for synthesizing these privileged tetrahydro-β-carboline scaffolds. The study highlights the growth in the enantioselective synthesis of these scaffolds, signifying their importance in drug discovery and the wide array of synthetic methodologies available (Rao, Maiti, & Chanda, 2017).
Flavor Compound Synthesis
Aldehydes, including branched chain aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, play a crucial role as flavor compounds in various food products. These compounds are formed and degraded from amino acids, with research extensively detailing their production pathways, influencing factors, and their presence in different food products. Understanding these pathways is essential for controlling the formation of desired flavor compound levels, where indole-based structures might contribute to the synthesis or modification of these compounds (Smit, Engels, & Smit, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-12,20H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCYSFEOYJREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C(C4=CC=CC=C4N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)
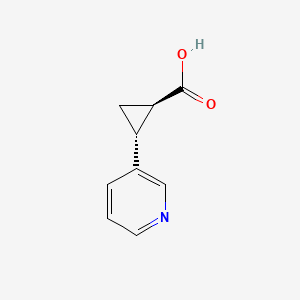
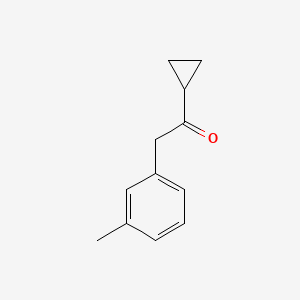
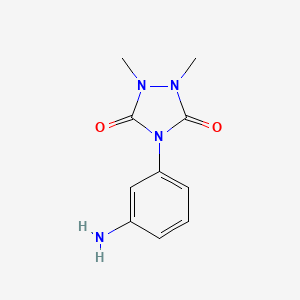
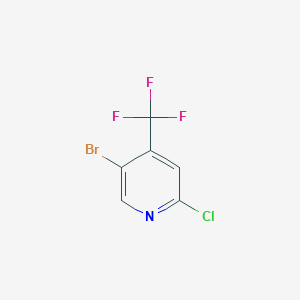
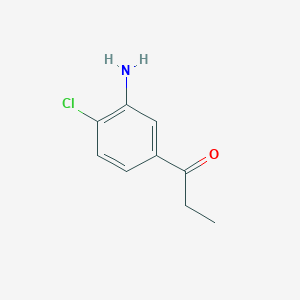
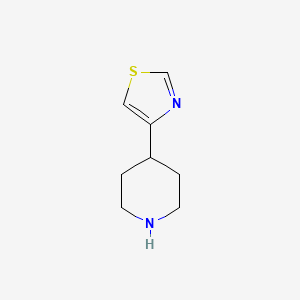
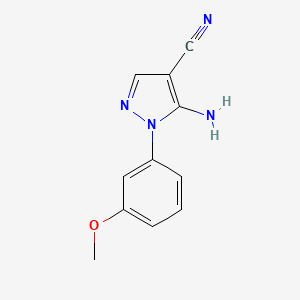
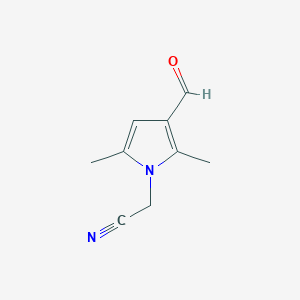
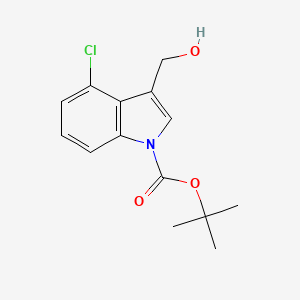
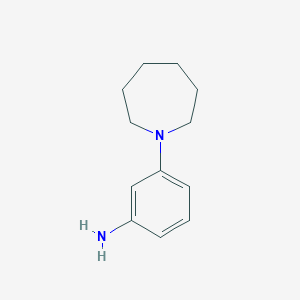
![3-[(3,4-Dimethoxyphenyl)amino]propanenitrile](/img/structure/B1372682.png)
